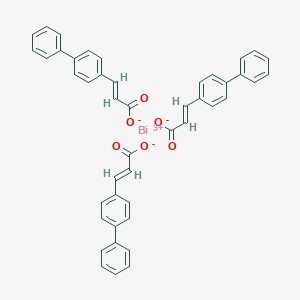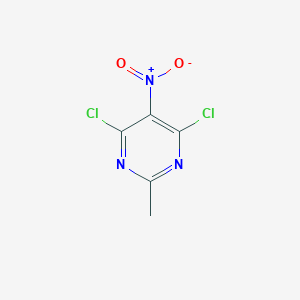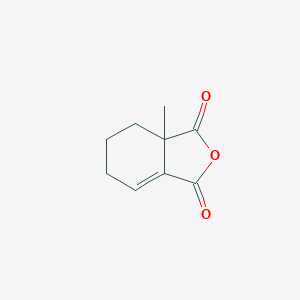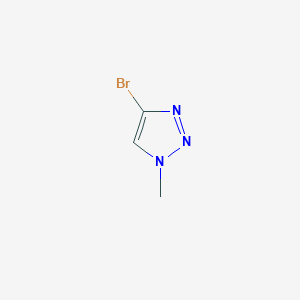
4-溴-1-甲基-1H-1,2,3-三唑
描述
Synthesis Analysis
The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole and its derivatives has been explored through various methods, including the classical Huisgen cycloaddition and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry." The CuAAC method, in particular, offers a regioselective approach to synthesizing 1,2,3-triazole derivatives with high yields and under mild conditions. This method's significance is underscored by the broad spectrum of biological activities possessed by 1,2,3-triazole derivatives, motivating the development of novel synthetic routes to enhance their structural diversity and functional applicability (Kaushik et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methyl-1H-1,2,3-triazole is characterized by the presence of a bromine atom, which significantly influences its reactivity and electronic properties. The electron-withdrawing nature of the bromine atom can enhance the molecule's ability to participate in further chemical reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions. This aspect is crucial for its utility in synthesizing complex organic molecules and potential drug candidates.
Chemical Reactions and Properties
4-Bromo-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, leveraging the bromine atom's reactivity and the triazole ring's unique properties. These reactions include but are not limited to, nucleophilic substitution, Sonogashira coupling, and Suzuki-Miyaura cross-coupling, facilitating the synthesis of a wide range of triazole derivatives. The compound's chemical properties, such as stability under acidic and basic conditions and its ability to form hydrogen bonds, make it an attractive moiety for developing new materials and bioactive molecules (de Souza et al., 2019).
科学研究应用
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They have been found to have a wide range of applications in various scientific fields due to their ability to bind with a variety of enzymes and receptors in biological systems . Here are some general applications of triazoles:
-
Pharmaceuticals
- Triazoles are used in the synthesis of a variety of drugs due to their versatile biological activities . They are present in several drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The synthesis of these drugs often involves the reaction of triazoles with various electrophiles and nucleophiles .
- The results of these applications have led to the development of effective treatments for a variety of conditions .
-
Organic Synthesis
- Triazoles are used as building blocks in organic synthesis . They can accommodate a broad range of substituents, allowing for the construction of diverse novel bioactive molecules .
- The methods of application often involve reactions with various organic compounds .
- The outcomes of these applications have led to the synthesis of a variety of complex organic compounds .
-
Materials Science
- Triazoles have applications in materials science . They are used in the synthesis of various materials due to their ability to form stable structures .
- The methods of application often involve the reaction of triazoles with various materials .
- The outcomes of these applications have led to the development of new materials with unique properties .
-
Agrochemicals
- Triazoles are used in the synthesis of various agrochemicals . They are used due to their ability to interact with various biological systems .
- The methods of application often involve the reaction of triazoles with various agrochemicals .
- The outcomes of these applications have led to the development of effective agrochemicals .
-
Bioconjugation
- Triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . They are used due to their ability to form stable bonds with various biomolecules .
- The methods of application often involve the reaction of triazoles with various biomolecules .
- The outcomes of these applications have led to the development of various bioconjugates with unique properties .
-
Fluorescent Imaging
- Triazoles are used in fluorescent imaging . They are used due to their ability to emit fluorescence when excited by light .
- The methods of application often involve the use of triazoles as fluorescent tags .
- The outcomes of these applications have led to the development of effective methods for imaging various biological systems .
-
Medicinal Chemistry
- Triazoles are used as a bioisostere in medicinal chemistry . They serve as a building block for more complex chemical compounds, including pharmaceutical drugs such as mubritinib and tazobactam .
- The methods of application often involve the reaction of triazoles with various pharmaceutical compounds .
- The outcomes of these applications have led to the development of effective treatments for a variety of conditions .
-
Polymer Chemistry
- Triazoles have found broad applications in polymer chemistry . They are used in the synthesis of various polymers due to their ability to form stable structures .
- The methods of application often involve the reaction of triazoles with various monomers to form polymers .
- The outcomes of these applications have led to the development of new polymers with unique properties .
-
Supramolecular Chemistry
- Triazoles are used in supramolecular chemistry . They are used due to their ability to form stable bonds with various molecules .
- The methods of application often involve the reaction of triazoles with various supramolecular compounds .
- The outcomes of these applications have led to the development of various supramolecular structures with unique properties .
-
Chemical Biology
- Triazoles are used in chemical biology . They are used due to their ability to interact with various biological systems .
- The methods of application often involve the reaction of triazoles with various biological compounds .
- The outcomes of these applications have led to the development of various bioactive compounds with unique properties .
-
Materials Science
- Triazoles have found broad applications in materials science . They are used in the synthesis of various materials due to their ability to form stable structures .
- The methods of application often involve the reaction of triazoles with various materials .
- The outcomes of these applications have led to the development of new materials with unique properties .
-
Antimicrobial Applications
- Triazoles and their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application often involve the reaction of triazoles with various biological compounds .
- The outcomes of these applications have led to the development of various antimicrobial compounds with unique properties .
- Triazoles are used as a bioisostere in medicinal chemistry . They serve as a building block for more complex chemical compounds, including pharmaceutical drugs such as mubritinib and tazobactam .
- The methods of application often involve the reaction of triazoles with various pharmaceutical compounds .
- The outcomes of these applications have led to the development of effective treatments for a variety of conditions .
- Triazoles have found broad applications in polymer chemistry . They are used in the synthesis of various polymers due to their ability to form stable structures .
- The methods of application often involve the reaction of triazoles with various monomers to form polymers .
- The outcomes of these applications have led to the development of new polymers with unique properties .
- Triazoles are used in supramolecular chemistry . They are used due to their ability to form stable bonds with various molecules .
- The methods of application often involve the reaction of triazoles with various supramolecular compounds .
- The outcomes of these applications have led to the development of various supramolecular structures with unique properties .
-
Chemical Biology
- Triazoles are used in chemical biology . They are used due to their ability to interact with various biological systems .
- The methods of application often involve the reaction of triazoles with various biological compounds .
- The outcomes of these applications have led to the development of various bioactive compounds with unique properties .
-
Materials Science
- Triazoles have found broad applications in materials science . They are used in the synthesis of various materials due to their ability to form stable structures .
- The methods of application often involve the reaction of triazoles with various materials .
- The outcomes of these applications have led to the development of new materials with unique properties .
-
Antimicrobial Applications
- Triazoles and their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application often involve the reaction of triazoles with various biological compounds .
- The outcomes of these applications have led to the development of various antimicrobial compounds with unique properties .
安全和危害
This compound is classified as a hazard under GHS07 . It may cause respiratory irritation (H335), be harmful if swallowed (H302), cause serious eye irritation (H319), and be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
属性
IUPAC Name |
4-bromo-1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZFHDFPSNDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617801 | |
| Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-1,2,3-triazole | |
CAS RN |
13273-53-5 | |
| Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



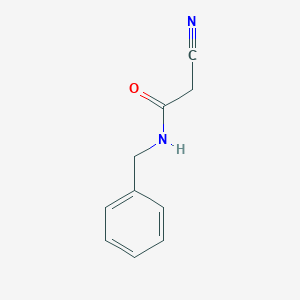
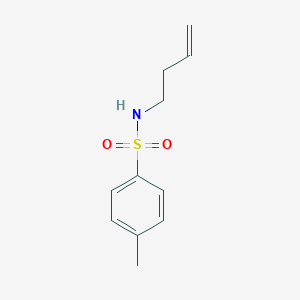
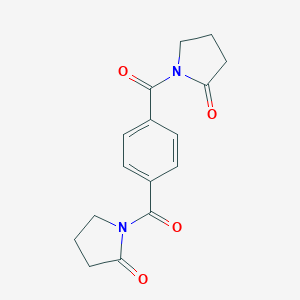
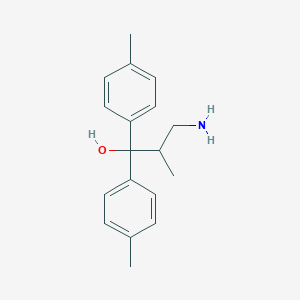
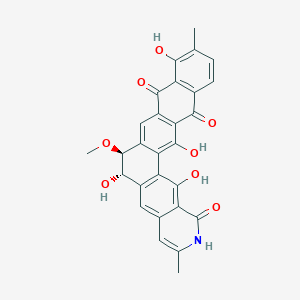
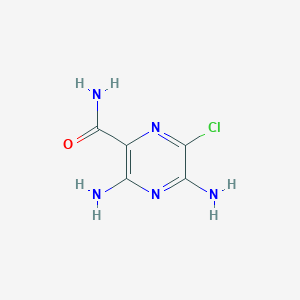
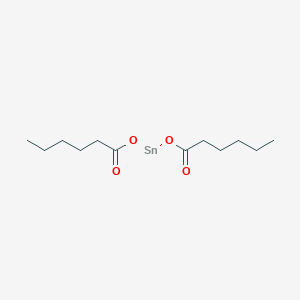
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
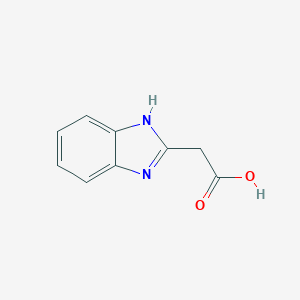
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
